

4-Bromoindoline hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromoindoline hydrochloride

Cat. No.: B1527804

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromoindoline Hydrochloride**: Properties, Synthesis, and Applications

Introduction

4-Bromoindoline hydrochloride is a heterocyclic building block of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. As a halogenated derivative of indoline, it serves as a versatile scaffold and a key intermediate in the synthesis of complex, biologically active molecules. The presence of the bromine atom at the 4-position provides a crucial functional handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, enabling the construction of large compound libraries for high-throughput screening and the targeted synthesis of novel pharmaceutical candidates.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of **4-Bromoindoline hydrochloride**. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, the logic of its analytical validation, and the strategic importance of its application in modern research. The protocols and workflows described herein are designed to be self-validating, ensuring that researchers can proceed with confidence in the quality and identity of their material.

Core Molecular Attributes

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. **4-Bromoindoline hydrochloride** is the salt form of 4-bromoindoline, which enhances its stability and shelf-life as a solid. It is crucial to distinguish it from its isomer, 4-bromoisoindoline hydrochloride, which shares the same molecular formula and weight but possesses a different ring structure and reactivity profile.

Property	Value	Source(s)
IUPAC Name	4-bromo-2,3-dihydro-1H-indole;hydrochloride	[1]
Molecular Formula	C ₈ H ₉ BrClN	[1] [2] [3]
Molecular Weight	234.52 g/mol	[1] [2] [4] [5]
CAS Number	1187929-39-0	[1] [4] [5]
Appearance	Solid; Off-white to brown powder	[1] [3]
Purity	Typically ≥95%	[4] [5]
Canonical SMILES	BrC1=CC=CC2=C1CCN2.Cl	[1]

Synthesis and Purification

4-Bromoindoline hydrochloride is not typically prepared in a single step but is derived from a more readily available precursor, 4-bromoindole. The synthetic strategy hinges on a two-step process: the reduction of the indole's pyrrole ring to an indoline, followed by the formation of the hydrochloride salt.

Causality of Experimental Choices:

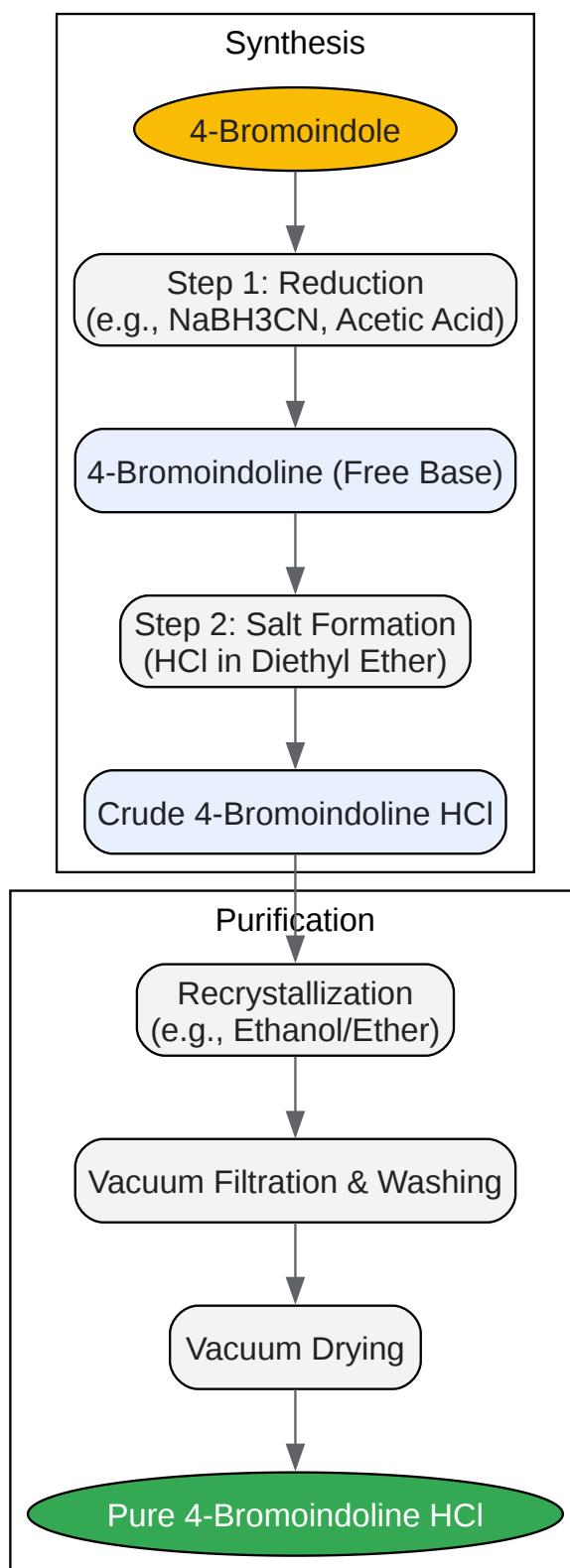
- Reduction: The C₂=C₃ double bond within the 4-bromoindole ring is electron-rich and susceptible to reduction. A selective reducing agent is required that will saturate this bond without affecting the benzene ring or causing hydrogenolysis of the C-Br bond. Catalytic hydrogenation or chemical reduction with reagents like sodium cyanoborohydride in an acidic medium are effective methods. The choice of an acidic medium for the

cyanoborohydride reduction is critical as it protonates the indole, forming an indoleninium ion which is more susceptible to hydride attack.

- Salt Formation: The indoline nitrogen is basic and will readily react with a strong acid like hydrochloric acid (HCl). Converting the free base to its hydrochloride salt serves a dual purpose: it typically renders the compound more crystalline, facilitating purification by recrystallization, and it significantly improves its stability and handling characteristics for long-term storage.

Experimental Protocol: Synthesis

Step 1: Reduction of 4-Bromoindole to 4-Bromoindoline (Free Base)


- To a solution of 4-bromoindole (1.0 eq) in glacial acetic acid (approx. 0.2 M), add sodium cyanoborohydride (NaBH_3CN) (2.0-3.0 eq) portion-wise at 0 °C. The portion-wise addition helps to control the reaction exotherm.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Once the starting material is consumed, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium hydroxide (NaOH) to neutralize the acetic acid and quench any unreacted reducing agent. Adjust the pH to >10.
- The product, 4-bromoindoline, will likely precipitate or can be extracted with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude 4-bromoindoline free base.

Step 2: Formation of **4-Bromoindoline Hydrochloride**

- Dissolve the crude 4-bromoindoline free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
- Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

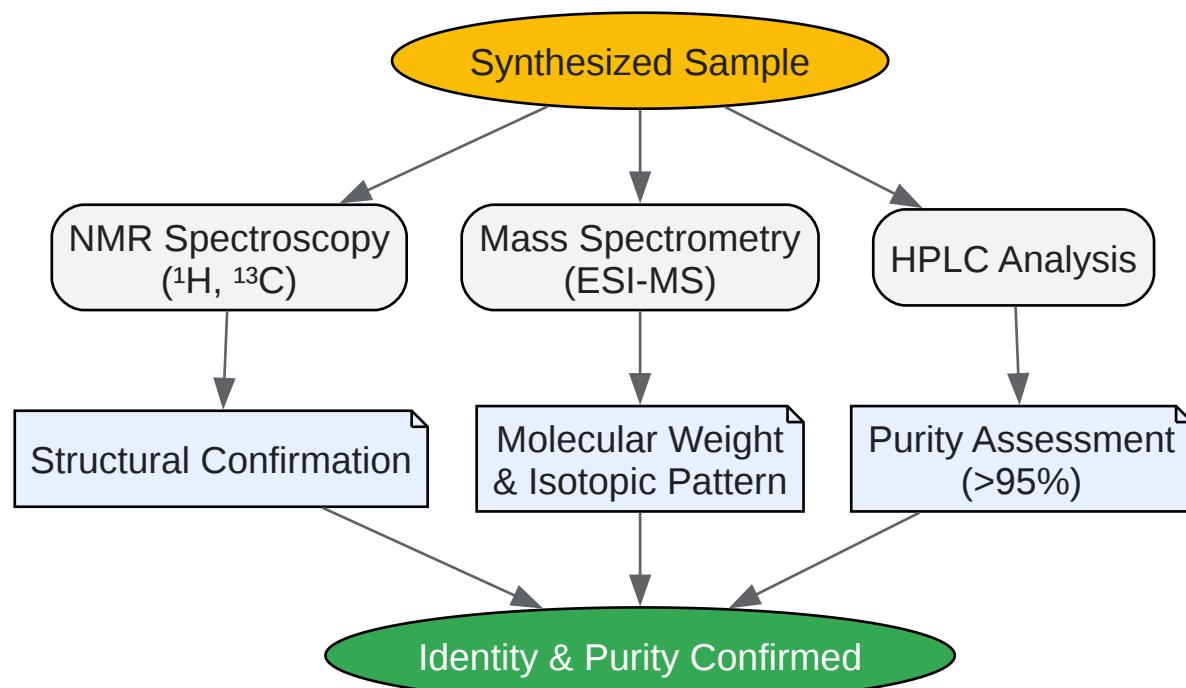
- The hydrochloride salt will precipitate out of the solution. Continue adding the HCl solution until no further precipitation is observed.
- Collect the solid product by vacuum filtration.
- Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
- Dry the product under vacuum to yield **4-Bromoindoline hydrochloride**.

Workflow: Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **4-Bromoindoline hydrochloride**.

Analytical Characterization


Rigorous analytical validation is non-negotiable in a research setting. Each batch of a synthesized intermediate must be validated to confirm its identity, purity, and structural integrity before use in subsequent, often costly, experiments.

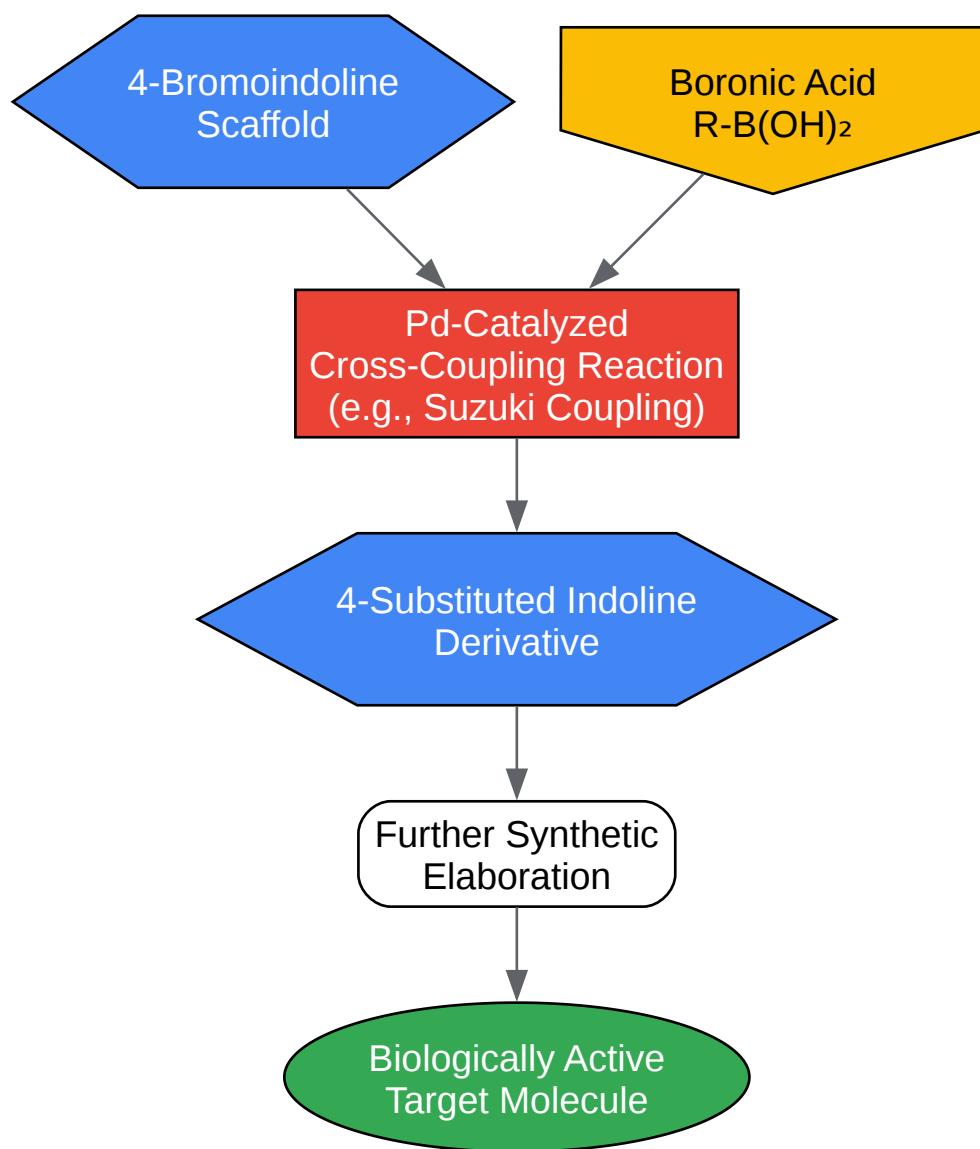
Self-Validating System: The combination of Mass Spectrometry (confirms molecular weight), NMR Spectroscopy (confirms structure and connectivity), and HPLC (confirms purity) creates a self-validating system. A compound that satisfies the expected results from all three techniques can be used with a high degree of confidence.

Key Methodologies and Expected Results

- **¹H NMR Spectroscopy:** The proton NMR spectrum provides a definitive fingerprint of the molecule. For **4-bromoindoline hydrochloride**, one would expect to see signals corresponding to the three aromatic protons on the bromo-substituted ring, as well as two distinct aliphatic signals (likely triplets) for the two CH₂ groups in the five-membered ring. The integration of these peaks should correspond to a 1:1:1:2:2 ratio. The N-H proton will also be present, potentially as a broad signal.
- **Mass Spectrometry (MS):** When analyzed by electrospray ionization (ESI-MS), the compound will be detected as the protonated free base [M+H]⁺. Given the isotopic signature of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the mass spectrum will show a characteristic pair of peaks of nearly equal intensity separated by 2 m/z units, confirming the presence of a single bromine atom.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is the gold standard for assessing purity. A sample is analyzed on a suitable column (e.g., C18 reverse-phase), and the resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram. A purity level of >95% is typically required for use in drug discovery applications.

Workflow: Analytical Characterization

[Click to download full resolution via product page](#)


Caption: A standard workflow for the analytical validation of synthesized compounds.

Applications in Research and Drug Development

The true value of **4-Bromoindoline hydrochloride** lies in its utility as a synthetic intermediate. [6] The indoline core is a "privileged scaffold," appearing in numerous natural products and FDA-approved drugs. The bromine atom at the 4-position is the key to its versatility.

Role as a Versatile Scaffold: In modern medicinal chemistry, the rapid generation of molecular diversity is paramount. The bromine atom on the 4-bromoindoline scaffold serves as an exceptionally reliable anchor point for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[7][8] These reactions allow for the precise and predictable attachment of a vast array of other chemical groups (aryl, heteroaryl, alkyl, amine, etc.), enabling the systematic exploration of the chemical space around the indoline core. This strategy is fundamental to developing structure-activity relationships (SAR) and optimizing lead compounds. For instance, the related compound 4-bromoisoindoline hydrochloride is used in the preparation of Isoindolines as HDAC inhibitors, highlighting the potential of these scaffolds in developing targeted therapeutics.[2][9]

Diagram: Role in Synthetic Chemistry

[Click to download full resolution via product page](#)

Caption: The use of 4-Bromoindoline as a scaffold in cross-coupling reactions.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. **4-Bromoindoline hydrochloride** is classified as an irritant and is harmful if swallowed.[1]

Hazard Type	GHS Classification & Statement
Pictogram	GHS07 (Harmful/Irritant)[1][5]
Signal Word	Warning[1][5]
Acute Toxicity	H302: Harmful if swallowed[1]
Skin Irritation	H315: Causes skin irritation[1][5]
Eye Irritation	H319: Causes serious eye irritation[1][5]
Respiratory Irritation	H335: May cause respiratory irritation[1][5]

Safe Handling Protocols:

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling the compound.[10][11]
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12]
- Handling: Avoid generating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1][10]
- Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[10]

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]
- For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated conditions (2-8°C) is recommended.[13]

Conclusion

4-Bromoindoline hydrochloride is more than just a chemical with a defined formula and molecular weight. It is an enabling tool for innovation in the fields of chemistry and pharmacology. Its well-defined structure, coupled with the strategic placement of a reactive

bromine handle, provides researchers with a reliable and versatile platform for the synthesis of novel compounds. By understanding its core properties, employing robust synthetic and analytical protocols, and adhering to strict safety standards, scientists can effectively leverage this important building block to accelerate the discovery of the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorotech.co.uk [fluorotech.co.uk]
- 2. 4-BROMO-ISOINDOLINE HCL | 923590-95-8 [chemicalbook.com]
- 3. 4-Bromoisoindoline hydrochloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 4-Bromoindoline hydrochloride 95% | CAS: 1187929-39-0 | AChemBlock [achemblock.com]
- 6. nbno.com [nbno.com]
- 7. nbno.com [nbno.com]
- 8. nbno.com [nbno.com]
- 9. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. 923590-95-8|4-Bromoisoindoline hydrochloride|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [4-Bromoindoline hydrochloride molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1527804#4-bromoindoline-hydrochloride-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com